molecular formula C15H11IO4 B309951 Methyl 2-[(3-iodobenzoyl)oxy]benzoate

Methyl 2-[(3-iodobenzoyl)oxy]benzoate

Cat. No.: B309951
M. Wt: 382.15 g/mol
InChI Key: GINXBFPVWXMGCQ-UHFFFAOYSA-N
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Description

Methyl 2-[(3-iodobenzoyl)oxy]benzoate is a benzoate ester derivative characterized by a 3-iodobenzoyloxy substituent at the 2-position of the methyl benzoate backbone. This compound’s synthesis typically involves esterification or acyl transfer reactions, as inferred from analogous procedures in the literature . Its structural complexity and iodine substitution make it a candidate for studies in catalysis, medicinal chemistry, or materials science.

Properties

Molecular Formula

C15H11IO4

Molecular Weight

382.15 g/mol

IUPAC Name

methyl 2-(3-iodobenzoyl)oxybenzoate

InChI

InChI=1S/C15H11IO4/c1-19-15(18)12-7-2-3-8-13(12)20-14(17)10-5-4-6-11(16)9-10/h2-9H,1H3

InChI Key

GINXBFPVWXMGCQ-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1OC(=O)C2=CC(=CC=C2)I

Canonical SMILES

COC(=O)C1=CC=CC=C1OC(=O)C2=CC(=CC=C2)I

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs with Halogen Substitutions

Several methyl benzoate derivatives with halogen substitutions exhibit structural similarities but differ in electronic and functional properties:

Compound Name Substituent Key Differences Potential Applications Reference
Methyl 2-((4-fluorobenzyl)oxy)benzoate 4-fluorobenzyloxy group Fluorine (smaller, electronegative) vs. iodine (bulkier, polarizable) Pharmaceuticals, agrochemicals
Methyl 4-fluoro-2-methoxybenzoate 4-fluoro and 2-methoxy groups Methoxy enhances electron density; fluorine alters polarity Synthetic intermediates
Methyl 2-[(3-iodobenzoyl)oxy]benzoate 3-iodobenzoyloxy group Iodine increases molecular weight and polarizability Catalysis, radiopharmaceuticals N/A

Key Insights :

  • The 3-iodobenzoyl group may improve stability in radical reactions compared to fluorine, as iodine’s larger atomic radius facilitates bond homolysis .
Functional Group Variations

Compounds with modified ester or acyl groups highlight the impact of substituents on reactivity and synthesis:

  • Synthesized via PE/EtOAc chromatography (52% yield), contrasting with the target compound’s likely milder esterification conditions .
  • Methyl 2-({hydroxy[2-(1H-imidazol-2-yl)phenoxy]phosphoryl}oxy)benzoate (21): Phosphoryloxy and imidazole groups enhance hydrogen-bonding capacity, making it suitable for enzyme-mimetic studies. Synthesis involves phosphorylation, a more complex step than iodobenzoylation .

Key Insights :

  • Nitrooxy and phosphoryloxy groups increase synthetic complexity and reactivity compared to the iodobenzoyl group, which balances stability and moderate reactivity .
Agrochemically Relevant Derivatives

Methyl benzoates with triazine or sulfonylurea groups demonstrate structural divergence but shared ester functionality:

Compound Name Functional Group Application Reference
Metsulfuron-methyl ester Triazinyl-sulfonylurea Herbicide
Haloxyfop-methyl ester Pyridinyloxy-phenoxypropanoate Herbicide (ACCase inhibitor)

Key Insights :

  • The target compound lacks the triazine or sulfonylurea moieties critical for herbicidal activity, suggesting divergent applications. However, its iodine substituent could be explored in pesticidal lead optimization for halogen-specific interactions .
Physicochemical and Spectroscopic Comparisons

Limited data from and allow partial comparisons:

Property This compound (Inferred) { [7-(Nitrooxy)heptanoyl]oxy}methyl 2-(acetyloxy)benzoate (30) Methyl 2-((4-fluorobenzyl)oxy)benzoate
Molecular Weight ~370 g/mol (estimated) 384 g/mol ~260 g/mol (estimated)
Key Spectral Features C=O (ester) ~1700 cm⁻¹; Iodine (NMR deshielding) MS: m/z 384 (M+1)+; Nitrooxy IR ~1650 cm⁻¹ Fluorine (19F NMR)
Solubility Low (nonpolar solvents) Moderate (PE/EtOAc) Moderate (polar aprotic solvents)

Key Insights :

  • The iodine atom in the target compound likely reduces solubility in polar solvents compared to fluorinated analogs .
  • Nitrooxy derivatives exhibit distinct MS fragmentation patterns due to nitro group instability .

Preparation Methods

Esterification of 2-Hydroxybenzoic Acid with 3-Iodobenzoyl Chloride

The most direct route involves the reaction of methyl salicylate (methyl 2-hydroxybenzoate) with 3-iodobenzoyl chloride under basic conditions. This method leverages nucleophilic acyl substitution, where the phenolic oxygen of methyl salicylate attacks the electrophilic carbonyl carbon of 3-iodobenzoyl chloride.

Procedure (adapted from):

  • Reagents :

    • Methyl salicylate (1.0 equiv)

    • 3-Iodobenzoyl chloride (1.2 equiv)

    • Pyridine (2.0 equiv, as base and solvent)

    • Dichloromethane (DCM) as solvent

  • Conditions :

    • Stir at 0–5°C for 1 hour, then warm to room temperature for 12 hours.

    • Quench with ice-cold water, extract with DCM, and dry over anhydrous Na₂SO₄.

  • Yield : ~85–90% after column chromatography (hexane/ethyl acetate = 4:1).

Key Considerations :

  • Excess 3-iodobenzoyl chloride ensures complete conversion.

  • Pyridine neutralizes HCl generated during the reaction, preventing side reactions.

Two-Step Synthesis via Diazotization and Substitution

A less common but industrially scalable method involves the diazotization of methyl anthranilate followed by iodination (adapted from):

Step 1: Diazotization of Methyl Anthranilate

  • Reagents :

    • Methyl anthranilate (1.0 equiv)

    • NaNO₂ (1.1 equiv)

    • H₂SO₄ (98.3%, catalytic)

  • Conditions :

    • React at 0–5°C for 2 hours.

    • Centrifuge to isolate the diazonium salt.

Step 2: Iodination with Potassium Iodide

  • Reagents :

    • Diazonium salt (1.0 equiv)

    • KI (1.5 equiv)

  • Conditions :

    • Stir at 50°C for 4 hours.

    • Wash with 10% Na₂SO₃ to remove excess iodine.

Overall Yield : ~70–75% after recrystallization (ethanol/water).

Alternative Route via Friedel-Crafts Acylation

For cases where 3-iodobenzoyl chloride is unavailable, a Friedel-Crafts acylation can be employed (inspired by):

Procedure :

  • Reagents :

    • Methyl salicylate (1.0 equiv)

    • 3-Iodobenzoic acid (1.1 equiv)

    • AlCl₃ (1.5 equiv, Lewis acid)

    • Acetic anhydride (solvent)

  • Conditions :

    • Heat at 80°C for 6 hours.

    • Hydrolyze with dilute HCl and extract with ethyl acetate.

Yield : ~65–70% after vacuum distillation.

Limitations :

  • Requires strict anhydrous conditions.

  • Competing side reactions (e.g., over-acylation) may reduce yield.

Optimization and Side Reactions

Common Side Reactions

  • Hydrolysis of 3-Iodobenzoyl Chloride : Moisture leads to hydrolysis to 3-iodobenzoic acid, reducing yield. Use of molecular sieves or anhydrous solvents mitigates this.

  • Self-Condensation : Methyl salicylate may undergo dimerization under acidic conditions.

Purification Strategies

  • Column Chromatography : Effective for small-scale synthesis (purity >98%).

  • Recrystallization : Preferred for industrial-scale production using ethanol/water mixtures.

Comparative Analysis of Methods

Method Yield Purity Scalability Cost
Esterification (Section 1.1)85–90%HighModerateModerate
Diazotization (Section 1.2)70–75%MediumHighLow (bulk KI)
Friedel-Crafts (Section 1.3)65–70%MediumLowHigh (AlCl₃)

Industrial Applications and Patents

  • Patent CN109553532B highlights the use of palladium catalysts for analogous iodination reactions, suggesting potential adaptations for improving regioselectivity.

  • Patent CN106608823A emphasizes waste management strategies (e.g., Na₂SO₃ washes) to handle iodine byproducts.

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